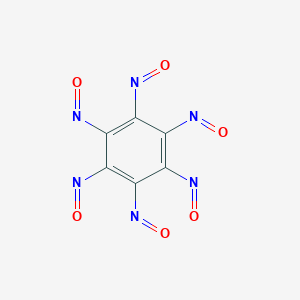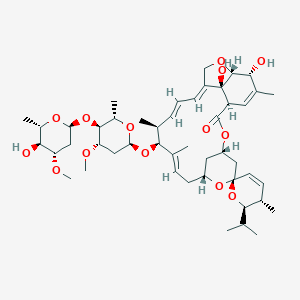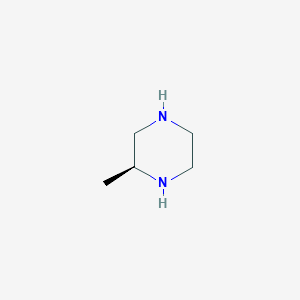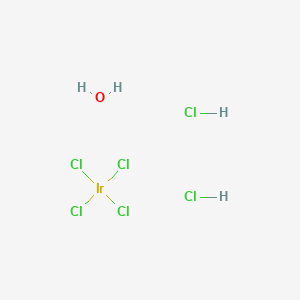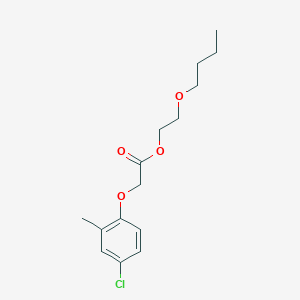
MCPA-butotyl
Vue d'ensemble
Description
MCPA-butotyl, also known as 4-chloro-2-methylphenoxyacetic acid (MCPA), is a widely used herbicide. It is part of the phenoxyalkanoic acid family, which is known for its effectiveness in controlling broadleaf weeds in cereal crops, grasslands, and turf. MCPA functions by mimicking natural plant hormones, leading to uncontrolled growth and eventually the death of the targeted weeds.
Synthesis Analysis
The synthesis of MCPA involves the chlorination of 2-methylphenoxyacetic acid. A study demonstrated that using tert-butyl hypochlorite as a chlorinating agent in the presence of methyl N,N-dimethylglycinate as a catalyst results in a high yield and regioselectivity of MCPA . The process was found to involve a free radical mechanism, as evidenced by the increased intensity emission of the tert-butoxyl radical observed during the reaction when the catalyst was introduced .
Molecular Structure Analysis
The molecular structure of MCPA has been analyzed through various techniques. In one study, heavy metal complexes of MCPA were prepared, and their structures were examined using diffractometric and IR spectroscopic analyses . These complexes, including those with lead(II), cadmium(II), and copper(II), exhibited a low level of crystallinity and a tendency to form polymers. The coordination mode of the ligand molecule was inferred from the position of the characteristic asymmetric and symmetric vibrations of the carboxylate group .
Chemical Reactions Analysis
MCPA's reactivity, particularly in forming complexes with heavy metals, has been documented. The complexes formed with lead(II), cadmium(II), and copper(II) decompose in two or three stages, with the cadmium complex undergoing dehydration before decomposition . The gaseous products of decomposition include H2O, CO2, HCOOH, HOCH2COOH, HCl, and trace amounts of aromatic compounds, with the final solid product being a metal oxide .
Physical and Chemical Properties Analysis
The interaction of MCPA with mineral surfaces has been studied to understand its adsorption properties. Using density functional theory (DFT) calculations and molecular dynamics (MD), researchers have modeled the interaction between MCPA and the goethite surface . The study revealed that MCPA forms the most energetically stable adsorbate forms as an outer-sphere complex and a monodentate inner-sphere complex with the neutral MCPA molecule . These findings are significant for understanding the environmental behavior of MCPA, including its mobility in soil and potential for groundwater contamination.
Applications De Recherche Scientifique
Impact on Algal Growth
MCPA, among other herbicides, has been studied for its effects on the common green alga Selenastrum capricornutum. It was found that MCPA formulations had greater toxic effects than the active ingredient alone. The study determined endpoints such as algal population growth inhibition, lethality, and photosynthetic electron transport inhibition (Caux, Ménard, & Kent, 1996).
In Vitro Toxicological Evaluation
MCPA's effects have been evaluated using in vitro biological systems. One study focused on the primary effect of MCPA on mitochondria, which led to an increase in mitochondrial membrane potential and inhibition of ATP-synthesizing ATPase. This indicates that MCPA can affect cell cycle and potentially lead to morphological changes in cells (Camatini et al., 1996).
Toxicity to Aquatic Organisms
Research on the toxicity of MCPA to non-target aquatic organisms like Cyprinus carpio embryos showed that MCPA exposure led to increased mortality, hatching inhibition, and morphological deformities. This study highlights the potential environmental risks of MCPA in aquatic ecosystems (Sun et al., 2021).
Herbicide Synthesis Enhancement
MCPA esters, known for their low water solubility and environmental friendliness, have been synthesized through esterification processes enhanced by microwave irradiation and immobilized enzymes. Such research contributes to the development of more efficient and environmentally sustainable herbicide formulations (Shinde & Yadav, 2014).
Effects on Plant Development
A study investigated how tomato plants cope with the phytotoxic effects of MCPA at the molecular level. It was found that MCPA induced abnormal growth of lateral roots in tomato seedlings and reduced uptake of nutrients. This research provides insights into how plants respond to herbicide stress at a genetic level (Zhang et al., 2021).
Influence on Soil Microbiology
The presence of earthworms in soil was found to stimulate the abundance and activity of MCPA degraders, leading to quicker MCPA degradation. This study suggests that earthworms can play a beneficial role in enhancing herbicide degradation in the soil, indicating a potential ecological approach to managing herbicide residues (Liu et al., 2011).
Water Quality and Environmental Fate
A review focused on MCPA's environmental chemistry, fate, and toxicology highlighted its potential to contaminate water bodies due to its high solubility and low soil adsorption. Understanding MCPA's dynamics in different hydrogeological settings is crucial for addressing water quality concerns and developing mitigation strategies (Morton et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-butoxyethyl 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO4/c1-3-4-7-18-8-9-19-15(17)11-20-14-6-5-13(16)10-12(14)2/h5-6,10H,3-4,7-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKFWXGAHXMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042111 | |
| Record name | MCPA-butotyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MCPA-butotyl | |
CAS RN |
19480-43-4 | |
| Record name | MCPA butotyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19480-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPA-butotyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019480434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(4-chloro-2-methylphenoxy)-, 2-butoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | MCPA-butotyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyethyl 4-chloro-o-tolyloxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-BUTOTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I91K2LPXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



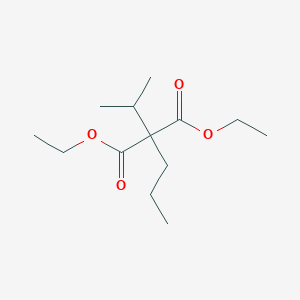
![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)
